molecular formula C9H12BrN B12970868 (S)-1-(2-Bromo-5-methylphenyl)ethanamine

(S)-1-(2-Bromo-5-methylphenyl)ethanamine

Cat. No.: B12970868
M. Wt: 214.10 g/mol
InChI Key: IZQJCORRPIODPA-ZETCQYMHSA-N
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Description

(S)-1-(2-Bromo-5-methylphenyl)ethanamine is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-5-methylphenyl)ethanamine typically involves the bromination of a precursor compound, followed by amination. One common method is the free radical bromination of 2-methylphenylethane using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-5-methylphenyl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted ethanamines or phenyl derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines and alcohols.

Scientific Research Applications

(S)-1-(2-Bromo-5-methylphenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-5-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethanamine side chain play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Chloro-5-methylphenyl)ethanamine: Similar structure but with a chlorine atom instead of bromine.

    (S)-1-(2-Fluoro-5-methylphenyl)ethanamine: Contains a fluorine atom instead of bromine.

    (S)-1-(2-Iodo-5-methylphenyl)ethanamine: Features an iodine atom in place of bromine.

Uniqueness

(S)-1-(2-Bromo-5-methylphenyl)ethanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

(1S)-1-(2-bromo-5-methylphenyl)ethanamine

InChI

InChI=1S/C9H12BrN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m0/s1

InChI Key

IZQJCORRPIODPA-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)Br)[C@H](C)N

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(C)N

Origin of Product

United States

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